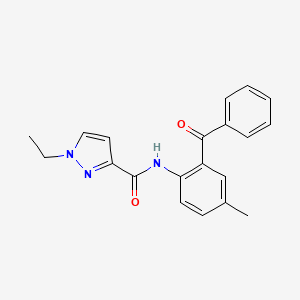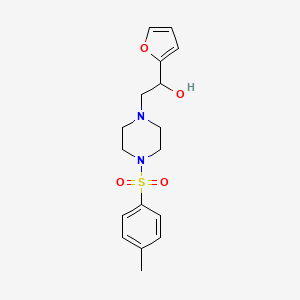![molecular formula C23H26N2O5S B2921304 benzyl (2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate CAS No. 1448057-15-5](/img/structure/B2921304.png)
benzyl (2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate is a compound of considerable interest due to its complex structure and potential applications in various scientific fields. This compound features a unique bicyclic core, a benzyl group, and a phenylsulfonyl group, contributing to its distinctive chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of benzyl (2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[321]octan-8-yl)ethyl)carbamate can be achieved through a multi-step process
For instance, a starting material such as 8-azabicyclo[3.2.1]octane can be reacted with appropriate reagents under specific conditions to form the desired bicyclic structure. Following this, the phenylsulfonyl group can be introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride.
The final step typically involves carbamate formation through the reaction of the intermediate product with benzyl chloroformate in the presence of a base, such as triethylamine.
Industrial Production Methods:
Industrial production of this compound may follow similar routes but optimized for large-scale synthesis. This might involve the use of continuous flow reactors, optimization of reaction conditions for higher yields, and implementation of purification techniques like recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly on the benzyl or phenylsulfonyl groups, leading to the formation of corresponding aldehydes, ketones, or sulfonic acids.
Reduction: Reductive processes can be applied, especially for the bicyclic core, resulting in the reduction of double bonds or other functional groups.
Substitution: The compound is amenable to various substitution reactions, particularly electrophilic aromatic substitutions on the phenyl ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction reactions could involve agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution reactions might use Friedel-Crafts alkylation/acylation conditions, involving reagents like aluminum chloride.
Major Products:
Oxidation yields products like benzaldehyde, benzyl alcohol, or sulfonic acids.
Reduction typically produces alcohols or amines, depending on the functional groups targeted.
Substitution reactions lead to various substituted aromatic compounds with altered physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: Studies might explore its potential as a biochemical probe or its interactions with biological macromolecules.
Medicine: Research could investigate its potential as a pharmacophore for developing new therapeutic agents, targeting specific biological pathways.
Industry: It may be used in the production of specialty chemicals, materials science, or as a catalyst in certain industrial processes.
Wirkmechanismus
The compound's mechanism of action typically involves its interaction with specific molecular targets, potentially affecting biological pathways.
This interaction could be due to its structural features, enabling it to bind to enzymes or receptors, modulating their activity.
Pathways involved may include enzyme inhibition, receptor antagonism, or modulation of signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other carbamate derivatives, bicyclic amines, and sulfonylated molecules.
Compared to these, benzyl (2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[32
This uniqueness could make it a more versatile compound in research and industrial applications, offering advantages in terms of reactivity, selectivity, and functional diversity.
That should cover the essence of benzyl (2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate. Does that spark any ideas or questions for you?
Eigenschaften
IUPAC Name |
benzyl N-[2-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c26-22(15-24-23(27)30-16-17-7-3-1-4-8-17)25-18-11-12-19(25)14-21(13-18)31(28,29)20-9-5-2-6-10-20/h1-10,18-19,21H,11-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXVTDYWGUIVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CNC(=O)OCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2921222.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenylmethanesulfonamide](/img/structure/B2921223.png)

![1-{2-[(3-Cyano-6-ethyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}-2-pyrrolidinecarboxylic acid](/img/structure/B2921225.png)

![3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2921227.png)
![2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)acetamide](/img/structure/B2921229.png)



![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2921236.png)



